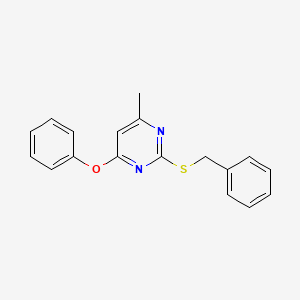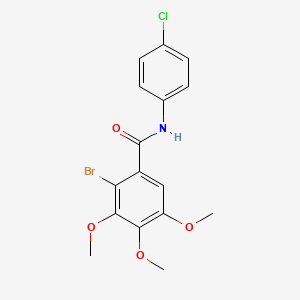![molecular formula C17H16O6 B5795835 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate CAS No. 3722-46-1](/img/structure/B5795835.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate
Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate, also known as THC acetate, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component found in cannabis plants. THC acetate is synthesized using various methods and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has been studied extensively for its potential therapeutic properties, including its analgesic, anti-inflammatory, and anti-cancer effects. Studies have shown that 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has a higher potency and longer duration of action compared to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate. 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and cancer.
Mechanism of Action
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates various signaling pathways, leading to the modulation of neurotransmitter release, gene expression, and cell signaling. 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has also been shown to inhibit the activity of enzymes involved in the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. Studies have also shown that 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate can modulate the immune system, reduce oxidative stress, and improve neurological function. 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has been shown to have a higher potency and longer duration of action compared to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate, making it a promising candidate for the treatment of various medical conditions.
Advantages and Limitations for Lab Experiments
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has several advantages for lab experiments, including its high potency and longer duration of action compared to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate. However, 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate has some limitations, including its limited solubility in water, making it difficult to administer in vivo. Additionally, the synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate can be challenging, and the yield can be low, making it difficult to obtain large quantities of the compound for research purposes.
Future Directions
For the research of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate include the development of novel synthesis methods, investigation of its potential use in combination with other drugs, and further studies to elucidate its mechanism of action and potential therapeutic properties.
Synthesis Methods
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate is synthesized using various methods, including acid-catalyzed esterification of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate and acetic anhydride, and reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate with acetic anhydride and a Lewis acid catalyst. The yield of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate acetate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
properties
IUPAC Name |
(1-acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGDMBVGDJBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167942 | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3722-46-1 | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)


![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)